molecular formula C7H11NO4 B13126593 (R)-4-Acetylmorpholine-3-carboxylicacid

(R)-4-Acetylmorpholine-3-carboxylicacid

Cat. No.: B13126593
M. Wt: 173.17 g/mol
InChI Key: RAWHLVROQDNZFY-ZCFIWIBFSA-N
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Description

Contextualization within Morpholine (B109124) Heterocyclic Chemistry

Morpholine and its derivatives are integral components in a wide array of therapeutic agents, including antibiotics, anticancer drugs, and agents targeting the central nervous system (CNS). uq.edu.au The ring system can act as a versatile scaffold, helping to correctly orient functional groups for optimal interaction with biological targets, or it can be used to modulate the properties of a lead compound to enhance its efficacy and safety. wipo.intepo.org

Within this context, morpholine-3-carboxylic acid serves as a valuable bifunctional building block. The carboxylic acid group is a crucial functional handle for further chemical modifications, such as amide bond formation, which is a cornerstone of peptide synthesis and the construction of many pharmaceuticals. github.io The chirality at the 3-position, as seen in the (R)-enantiomer of 4-acetylmorpholine-3-carboxylic acid, introduces stereochemical control, which is critical for the selective interaction of drugs with their specific biological targets. The synthesis of such chiral morpholine derivatives is an active area of research, with various stereoselective methods being developed to access enantiomerically pure compounds for use in drug discovery.

Significance and Research Trajectory of (R)-4-Acetylmorpholine-3-carboxylic acid

While specific, in-depth research studies focusing exclusively on (R)-4-Acetylmorpholine-3-carboxylic acid are not extensively documented in publicly available literature, its significance can be inferred from its structure and the established utility of its component parts. The compound is primarily recognized as a chiral intermediate in organic synthesis. The N-acetyl group serves as a protecting group for the morpholine nitrogen, rendering it less basic and preventing unwanted side reactions, while the carboxylic acid provides a reactive site for elongation or incorporation into larger molecular frameworks.

The research trajectory for compounds like (R)-4-Acetylmorpholine-3-carboxylic acid is closely tied to the broader goals of pharmaceutical development. The demand for novel therapeutic agents with improved efficacy and safety profiles drives the exploration of new chemical space. uq.edu.au Chiral building blocks are essential in this endeavor, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Future research involving this and related morpholine-3-carboxylic acid derivatives will likely focus on:

Diversity-Oriented Synthesis: Utilizing these chiral scaffolds to generate libraries of complex and diverse molecules for high-throughput screening against various disease targets.

Development of Novel Therapeutics: Incorporating the (R)-morpholine-3-carboxylic acid moiety into new drug candidates to enhance their pharmacokinetic properties and biological activity, particularly in areas like CNS disorders and oncology where the morpholine scaffold has proven beneficial. wipo.int

Advanced Synthetic Methodologies: Creating more efficient and stereoselective synthetic routes to access these valuable building blocks, potentially through polymer-supported synthesis or novel catalytic methods.

In essence, while (R)-4-Acetylmorpholine-3-carboxylic acid may not be an end product itself, its importance lies in its role as a sophisticated and enabling tool for the construction of the next generation of complex, biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(3R)-4-acetylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

RAWHLVROQDNZFY-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N1CCOC[C@@H]1C(=O)O

Canonical SMILES

CC(=O)N1CCOCC1C(=O)O

Origin of Product

United States

Nomenclature, Stereochemical Characterization, and Fundamental Structural Attributes of R 4 Acetylmorpholine 3 Carboxylic Acid

Systematic IUPAC Nomenclature and Derivations for (R)-4-Acetylmorpholine-3-carboxylic acid

The systematic name for (R)-4-Acetylmorpholine-3-carboxylic acid, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (3R)-4-acetylmorpholine-3-carboxylic acid . This name is derived following a set of established rules for naming organic compounds.

The derivation of the IUPAC name is as follows:

Parent Heterocycle : The core structure is a morpholine (B109124) ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom at positions 1 and 4, respectively.

Principal Functional Group : The carboxylic acid (-COOH) group is the principal functional group, which takes precedence in naming. When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is added to the name of the ring system. fsu.edu

Numbering : The numbering of the morpholine ring begins with the oxygen atom as position 1 and proceeds around the ring to give the nitrogen atom position 4. The carbon atom to which the carboxylic acid is attached is designated as position 3.

Substituents : An acetyl group (-COCH3) is attached to the nitrogen atom at position 4. In IUPAC nomenclature, an acetyl group is also referred to as an ethanoyl group. wikipedia.org

Stereochemistry : The chiral center is at the carbon atom in position 3. The "(R)" designation specifies the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog priority rules. libretexts.org

Based on these rules, the systematic name is constructed by indicating the stereochemistry, the substituent on the nitrogen, the parent heterocycle, and the principal functional group with its locant. A similar naming convention is seen for a related compound, (2R)-4-acetylmorpholine-2-carboxylic acid. nih.gov

Table 1: IUPAC Nomenclature Breakdown for (3R)-4-acetylmorpholine-3-carboxylic acid

ComponentDescription
(3R) Designates the absolute stereochemical configuration at the chiral center (carbon at position 3).
4-acetyl An acetyl group (ethanoyl group) is attached to the nitrogen atom at position 4 of the morpholine ring.
morpholine The parent heterocyclic ring system.
3-carboxylic acid A carboxylic acid functional group is attached to the carbon atom at position 3 of the morpholine ring.

Enantiomeric Purity and Absolute Configuration Determination for (R)-4-Acetylmorpholine-3-carboxylic acid

The enantiomeric purity and the determination of the absolute configuration are crucial for the characterization of chiral molecules like (R)-4-Acetylmorpholine-3-carboxylic acid.

Enantiomeric Purity

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in a mixture in excess of the other. High enantiomeric purity is often a critical requirement in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.

The determination of enantiomeric purity for chiral carboxylic acids is commonly achieved through chiral High-Performance Liquid Chromatography (HPLC). nih.govpravara.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed for the resolution of a wide variety of chiral compounds, including acidic molecules. pravara.com

Absolute Configuration Determination

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. wikipedia.org Several methods can be employed to determine the absolute configuration of a chiral carboxylic acid:

X-ray Crystallography : This is a powerful technique that can provide an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of the atomic positions in three-dimensional space.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned. rsc.org

NMR Spectroscopy with Chiral Derivatizing Agents : In this method, the chiral carboxylic acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. The NMR spectra of these diastereomers will exhibit differences in chemical shifts, which can be correlated to the absolute configuration of the original acid. researchgate.netacs.orgnih.gov

Table 2: Methods for Stereochemical Characterization

MethodPrincipleApplication
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric purity.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.Unambiguous determination of absolute configuration.
Vibrational Circular Dichroism (VCD) Measurement of the differential absorption of circularly polarized infrared light.Determination of absolute configuration in solution.
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectra.Determination of absolute configuration.

Analysis of Key Functional Groups within the (R)-4-Acetylmorpholine-3-carboxylic acid Scaffold

The chemical properties and reactivity of (R)-4-Acetylmorpholine-3-carboxylic acid are dictated by the interplay of its three key functional groups: the carboxylic acid, the N-acetylmorpholine moiety, and the morpholine ring itself.

Carboxylic Acid Group (-COOH)

The carboxylic acid is a defining functional group of this molecule. byjus.com It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. pressbooks.pub This group imparts acidic properties to the molecule, allowing it to donate a proton. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O) enables carboxylic acids to form strong intermolecular hydrogen bonds, which can influence their physical properties such as boiling point and solubility. byjus.com

N-Acetyl Group (-N-COCH₃)

The acetyl group is attached to the nitrogen atom of the morpholine ring, forming an amide linkage. wikipedia.org In organic chemistry, an acetyl group consists of a methyl group single-bonded to a carbonyl group. wikipedia.org The presence of the acetyl group on the morpholine nitrogen significantly influences the electronic properties of the nitrogen atom. The electron-withdrawing nature of the carbonyl group reduces the basicity of the nitrogen atom compared to an unsubstituted morpholine. wikipedia.org

Morpholine Ring

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality (which is acylated in this case). wikipedia.org The presence of the ether oxygen atom also influences the electron density on the nitrogen atom through inductive effects. wikipedia.org The morpholine scaffold is a common structural motif in medicinal chemistry and can influence the solubility and pharmacokinetic properties of a molecule. researchgate.net

Table 3: Key Functional Groups and Their Properties

Functional GroupStructureKey Properties
Carboxylic Acid-COOHAcidity, ability to form hydrogen bonds.
N-Acetyl-N-C(=O)CH₃Reduces the basicity of the morpholine nitrogen, forms an amide linkage.
Morpholine RingC₄H₈NO-Saturated heterocycle containing ether and amide functionalities, influences solubility and conformation.

Comprehensive Synthetic Methodologies for R 4 Acetylmorpholine 3 Carboxylic Acid and Analogues

Strategic Approaches to the Morpholine-3-carboxylic Acid Core Synthesis

Asymmetric Synthesis of Chiral Morpholine-3-carboxylic Acid Precursors

Asymmetric synthesis is paramount for producing enantiopure morpholine (B109124) derivatives. Strategies for achieving this can be broadly categorized based on when the key stereocenter is established: before, during, or after the cyclization of the morpholine ring. researchgate.netsemanticscholar.org One effective approach involves the asymmetric hydrogenation of unsaturated morpholine precursors using chiral catalysts, such as a bisphosphine-rhodium complex, which can yield products with excellent enantioselectivities (up to 99% ee). semanticscholar.org Another powerful method is the organocatalytic intramolecular aza-Michael addition to form chiral 3-substituted morpholines. semanticscholar.org Furthermore, catalytic enantioselective methods, such as a chiral phosphoric acid-catalyzed reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, have been developed for the construction of chiral C3-substituted morpholinones, which serve as valuable intermediates. researchgate.net

Application of Chiral Auxiliaries and Enantiopure Starting Materials in Morpholine Ring Formation

The use of components from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products—is a cornerstone of asymmetric synthesis. thieme-connect.comresearcher.life Amino acids, in particular, are excellent starting materials for morpholine-3-carboxylic acid derivatives. For instance, a polymer-supported synthesis has been reported using immobilized Fmoc-Ser(tBu)-OH (a protected form of serine) as the chiral precursor. nih.govresearchgate.net This approach leverages the inherent chirality of the amino acid to establish the desired stereochemistry in the final morpholine ring.

Chiral auxiliaries are another effective tool. wikipedia.org These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols and morpholinones. researchgate.netnih.gov The auxiliary is reacted with a substrate to form a diastereomeric intermediate, allowing for stereoselective transformations before the auxiliary is cleaved and recovered. wikipedia.org

StrategyChiral Source ExampleDescription
Enantiopure Starting Material L-Serine (or D-Serine)The inherent stereocenter of the amino acid is used to construct the chiral morpholine core. nih.govresearchgate.net
Chiral Auxiliary PseudoephedrineTemporarily attached to guide the stereoselective formation of new chiral centers during synthesis. researchgate.netnih.gov

Resolution Techniques for Racemic Morpholine-3-carboxylic Acid Intermediates

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate the desired enantiomer. libretexts.orglibretexts.org Since enantiomers have identical physical properties, direct separation is difficult. The most common method involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

For a racemic mixture of morpholine-3-carboxylic acid, a chiral base can be used as a resolving agent. The acid-base reaction forms a pair of diastereomeric salts. libretexts.org These salts, having different solubilities, can often be separated by fractional crystallization. Once separated, the addition of an achiral acid regenerates the enantiomerically pure carboxylic acid. libretexts.org

Commonly Used Chiral Resolving Agents:

For Racemic Acids: Chiral bases like brucine, strychnine, and quinine (B1679958) are frequently used. libretexts.org

For Racemic Bases: Chiral acids such as (+)-tartaric acid and (-)-mandelic acid are employed. libretexts.org

Stereoselective Introduction of the (R)-Configuration at the C-3 Position

Achieving the specific (R)-configuration at the C-3 position is the most critical stereochemical challenge. This is often accomplished by starting with a precursor that already contains the desired chirality. A prominent example is the solid-phase synthesis of morpholine-3-carboxylic acid derivatives starting from immobilized Fmoc-L-Ser(tBu)-OH, which corresponds to the (S)-configuration. nih.govresearchgate.net However, by starting with the corresponding D-amino acid, Fmoc-D-Ser(tBu)-OH, the resulting C-3 stereocenter in the morpholine ring would possess the desired (R)-configuration.

Another reported method involves the stereoselective formation of the morpholine ring where the inclusion of triethylsilane (TES) in the cleavage cocktail during a solid-phase synthesis leads to a stereoselective reduction, yielding a specific configuration at the newly formed C3 chiral center. researchgate.net Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is another method that establishes the chirality at the C-3 position in a controlled manner. banglajol.info

N-Acylation Protocols for the Acetyl Moiety in (R)-4-Acetylmorpholine-3-carboxylic acid

The final step in the synthesis of (R)-4-Acetylmorpholine-3-carboxylic acid is the introduction of the acetyl group onto the nitrogen atom of the morpholine ring. This is typically achieved through an N-acylation reaction.

Direct Acylation Methods

Direct acylation involves reacting the (R)-morpholine-3-carboxylic acid precursor with an acetylating agent. The choice of agent can influence reaction conditions and efficiency. Common methods include the use of acetic anhydride, acetyl chloride, or ethyl acetate (B1210297). google.com

Acetic Anhydride/Acetyl Chloride: These are highly reactive acetylating agents that readily acylate the secondary amine of the morpholine ring. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

Ethyl Acetate: This method provides a milder alternative. The reaction between morpholine and ethyl acetate can be performed at elevated temperatures (140-160 °C) to yield N-acetylmorpholine. google.com This process avoids the use of strong acids and the associated equipment corrosion. google.com The use of an ionic liquid catalyst can facilitate this reaction. google.com

The selection of the acylation protocol depends on factors such as the stability of the substrate to the reaction conditions and the desired scale of the synthesis.

Acetylating AgentTypical ConditionsByproduct
Acetic AnhydrideOften with a base (e.g., triethylamine)Acetic Acid
Acetyl ChlorideRequires a base to scavenge HClHydrochloric Acid
Ethyl AcetateHigh temperature (140-160 °C), catalystEthanol

Via Morpholine Salt Intermediates

The synthesis of morpholine derivatives can be effectively achieved through pathways involving morpholine salt intermediates. This strategy is particularly useful in the synthesis of morpholine-3-carboxylic acid frameworks, where the salt formation can aid in purification, stabilization, or directing the stereochemical outcome of subsequent reactions. A common approach begins with chiral precursors like amino acids. nih.gov For instance, the synthesis can start from immobilized N-protected serine derivatives, which already contain the desired stereocenter for the (R)-isomer.

The general sequence involves the N-alkylation of the amino acid derivative followed by an intramolecular cyclization. The formation of a salt at the carboxylic acid or the morpholine nitrogen at an intermediate stage can facilitate handling and purification. For example, after the formation of the morpholine ring, the product can be isolated as a hydrochloride or trifluoroacetate (B77799) salt, which often improves crystallinity and stability. This intermediate salt can then be neutralized and N-acetylated in a subsequent step to yield the final product, (R)-4-Acetylmorpholine-3-carboxylic acid. The stereochemical integrity of the C3 position is typically retained throughout this process, making it a reliable method for producing enantiomerically pure compounds. nih.gov

Protective Group Strategies in the Synthesis of (R)-4-Acetylmorpholine-3-carboxylic acid Derivatives

The carboxylic acid is typically protected as an ester. Common choices include methyl, ethyl, benzyl (B1604629), or tert-butyl esters. oup.comlibretexts.org The selection of the ester depends on the reaction conditions planned for subsequent steps. For example, a benzyl ester can be removed under mild hydrogenolysis conditions, while a tert-butyl ester is cleaved with acid. libretexts.org Silyl esters, such as a "supersilyl" group, offer exceptional stability against organometallic reagents and can be removed under specific conditions, including photolysis. nih.gov

If the N-acetylation is not performed early in the synthesis, the secondary amine of the morpholine ring may also require protection. Standard amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are suitable. These groups can be removed under acidic conditions or hydrogenolysis, respectively, and their use must be orthogonal to the deprotection strategy for the carboxylic acid. oup.com

Below is a table summarizing potential protective group strategies:

Functional GroupProtecting GroupAbbreviationIntroduction Reagent(s)Removal Condition(s)
Carboxylic AcidMethyl EsterMeMethanol, Acid CatalystAcid or Base Hydrolysis
Carboxylic AcidBenzyl EsterBnBenzyl Alcohol, Acid CatalystHydrogenolysis (H₂, Pd/C)
Carboxylic Acidtert-Butyl EstertBuIsobutylene, Acid CatalystAcid (e.g., TFA)
Carboxylic Acid"Supersilyl" Ester-"Supersilyl" ChlorideFluoride source (TBAF), Photolysis
Amine (Morpholine)tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA, HCl)
Amine (Morpholine)CarboxybenzylCbzBenzyl Chloroformate (CbzCl)Hydrogenolysis (H₂, Pd/C)

Advanced Catalytic Approaches in the Synthesis of (R)-4-Acetylmorpholine-3-carboxylic acid

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of (R)-4-Acetylmorpholine-3-carboxylic acid can benefit significantly from such advanced catalytic approaches.

The formation of the amide bond in (R)-4-Acetylmorpholine-3-carboxylic acid (the N-acetyl group) is a critical step. While traditional methods use stoichiometric activating agents, transition metal-catalyzed reactions offer a more atom-economical and milder alternative. rsc.orgdntb.gov.ua Various transition metals, including palladium, copper, and ruthenium, have been shown to effectively catalyze the coupling of amines with carboxylic acids or their derivatives. researchgate.netnih.gov

These catalytic systems can activate the carboxylic acid or use alternative coupling partners like aldehydes or alcohols in oxidative coupling reactions. rsc.orgresearchgate.net For the N-acetylation of a morpholine-3-carboxylic acid precursor, a transition metal catalyst could facilitate the direct coupling with acetic acid, avoiding the need for harsher reagents like acetyl chloride or acetic anhydride. This approach is highly valuable in the late stages of a synthesis, especially when sensitive functional groups are present. researchgate.net

The table below presents examples of transition metal catalysts used in amide bond formation.

Catalyst SystemCoupling PartnersReaction TypeKey Advantages
Palladium (Pd) complexesAmine + Aryl Halide + COCarbonylative CouplingHigh functional group tolerance
Copper (Cu) complexesAmine + Carboxylic AcidDirect AmidationUse of readily available starting materials
Ruthenium (Ru) complexesAmine + AlcoholOxidative AmidationGenerates water as the only byproduct
Iron (Fe) complexesCarboxylic Acid + NitroareneUmpolung AmidationAvoids stoichiometric coupling reagents dntb.gov.ua

Hydrogenation is a powerful tool for the synthesis of saturated heterocyclic rings like morpholine. researchgate.net In the context of synthesizing (R)-4-Acetylmorpholine-3-carboxylic acid, a key strategy could involve the chemo- and stereoselective hydrogenation of an unsaturated precursor, such as a 3,4-dihydro-2H-1,4-oxazine derivative.

The challenge lies in controlling both chemoselectivity (reducing the ring double bond without affecting the amide or carboxylic acid) and stereoselectivity (forming the desired (R)-isomer). nih.gov The amide moiety itself can influence the stereochemical outcome of the hydrogenation. Catalytic systems based on rhodium, ruthenium, or iridium, often with specialized chiral ligands, are employed for such transformations. For instance, a copper(I)/NHC catalyst has been noted for its utility in the reductive transformations of morpholine amides. researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial to achieve high diastereomeric or enantiomeric excess.

The synthesis of the enantiomerically pure (R)-isomer of 4-Acetylmorpholine-3-carboxylic acid relies heavily on asymmetric catalysis. rsc.org Chiral catalysts can be used to introduce the key stereocenter at the C3 position in a highly selective manner. This can be achieved through various asymmetric transformations, including hydrogenation, C-H activation, or cycloaddition reactions. snnu.edu.cnresearchgate.net

One approach involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor using a transition metal complex paired with a chiral ligand (e.g., chiral phosphines). Another strategy is the use of chiral Brønsted acids or chiral carboxylic acids as organocatalysts to control the stereochemistry of the ring-closing step. researchgate.net For example, a tandem reaction involving hydroamination and asymmetric transfer hydrogenation catalyzed by a Ru-complex with a chiral diamine ligand can produce 3-substituted morpholines with high enantioselectivity. organic-chemistry.org The development of novel chiral catalysts that can effectively control the stereochemistry in the synthesis of complex heterocyclic structures is an active area of research. researchgate.netsciforum.net

The following table highlights different chiral catalytic systems and their potential applications in synthesizing the (R)-isomer.

Catalyst TypeMetal/Core StructureChiral Ligand/MotifTarget Reaction
Transition Metal CatalystRhodium (Rh), Ruthenium (Ru)Chiral Phosphines (e.g., BINAP)Asymmetric Hydrogenation
Transition Metal CatalystIridium (Ir), Cobalt (Co)Chiral Carboxylic Acids (CCA)Enantioselective C-H Functionalization snnu.edu.cn
Organocatalyst-Chiral Phosphoric AcidsAsymmetric Cycloadditions
Organocatalyst-Proline and its derivativesAsymmetric Aldol/Mannich Reactions

Chemical Reactivity and Mechanistic Investigations of R 4 Acetylmorpholine 3 Carboxylic Acid and Its Derivatives

Reactivity Profiles of the Carboxylic Acid Functional Group

The reactivity of the carboxylic acid functional group in (R)-4-Acetylmorpholine-3-carboxylic acid is governed by the electrophilic nature of its carbonyl carbon and the acidity of the hydroxyl proton. ijesm.co.in In the hierarchy of carboxylic acid derivatives, carboxylic acids are less reactive toward nucleophilic acyl substitution than highly reactive species like acid chlorides and anhydrides, but more reactive than amides and carboxylate anions. libretexts.orglibretexts.org The electrophilicity of the carbonyl carbon is somewhat tempered by electron donation from the adjacent oxygen atom, a resonance effect that stabilizes the functional group. libretexts.orgyoutube.com

Reactions involving nucleophilic attack at the carbonyl carbon are typically conducted under acidic conditions, which prevents the deprotonation of the acid into the much less reactive carboxylate form. ijesm.co.in Key transformations of the carboxylic acid moiety include esterification, amide formation, and reduction.

Esterification and Amide Formation: The carboxylic acid can be converted to a variety of derivatives. For instance, coupling with amines to form amides can be achieved using activating agents like carbodiimides (e.g., EDAC) in aqueous solutions or dicyclohexylcarbodiimide (B1669883) (DCC) in organic solvents. thermofisher.com The inclusion of N-hydroxysulfosuccinimide can improve the efficiency of EDAC-mediated couplings. thermofisher.com

Decarboxylative Functionalization: The carboxylate group can also serve as a precursor for carbon-carbon bond formation. Research on related morpholine (B109124) systems has shown that the carboxylate can be used as a radical source. acs.org For example, a visible light-promoted decarboxylative Giese-type reaction has been used to achieve alkylation, demonstrating a modern approach to functionalizing the C3 position. acs.org This type of reaction highlights the versatility of the carboxylic acid group beyond traditional acyl substitution pathways.

Table 1: Selected Derivatization Reactions of the Carboxylic Acid Group

Reaction Type Reagents Product Functional Group Reference
Amide Coupling Amine, EDAC, N-hydroxysulfosuccinimide Amide thermofisher.com
Esterification Alcohol, Acid Catalyst Ester ijesm.co.in
Decarboxylative Alkylation Alkene, Photocatalyst (e.g., Fukuzumi catalyst) Alkyl Ketone acs.org

Amide Bond Transformations and Cleavage Mechanisms within the N-Acetylmorpholine System

The N-acetyl group of (R)-4-Acetylmorpholine-3-carboxylic acid features a tertiary amide, a functional group known for its considerable stability and general lack of reactivity. libretexts.orgnih.gov This stability arises from resonance delocalization, where the nitrogen's lone pair of electrons interacts with the carbonyl π-system, imparting significant double-bond character to the C-N bond and making the nitrogen atom a poor leaving group. libretexts.orgyoutube.com Consequently, transformations involving the cleavage or reduction of this amide bond typically require forcing conditions or specialized catalytic systems. nih.govresearchgate.net

Amide hydrolysis, to cleave the acetyl group and yield the secondary amine (morpholine-3-carboxylic acid), can be achieved under either strongly acidic or basic conditions, though such reactions are often slow. libretexts.org The most common synthetic transformation for amides is reduction to the corresponding amine, which requires powerful reducing agents due to the amide's low reactivity. chemistrysteps.com

Catalytic Hydrogenation Pathways (C-N and C-O Cleavage)

Catalytic hydrogenation represents a powerful method for amide reduction, although it presents challenges in terms of selectivity. The process can theoretically proceed via two distinct pathways: cleavage of the carbonyl C-O bond to yield an amine, or cleavage of the amide C-N bond. The desired and more common outcome for synthetic purposes is the C-O bond cleavage, which reduces the carbonyl group to a methylene (B1212753) group, converting the N-acetylmorpholine derivative to an N-ethylmorpholine derivative.

Achieving selective C-N bond cleavage, a key step in hydrodenitrogenation processes for removing nitrogen from organic feedstocks, is more challenging. arizona.eduresearchgate.net Mechanistic studies on related nitrogen heterocycles show that transition metal catalysts, such as platinum-based systems, can facilitate C-N bond scission. researchgate.net The activation of the C-N bond often involves coordination of the heterocyclic nitrogen to the metal center, followed by oxidative addition or other bond-weakening interactions that enable cleavage. arizona.eduresearchgate.net The specific catalyst, support, and reaction conditions are critical in directing the reaction toward either C-O or C-N cleavage.

Mechanistic Studies of Amide Reduction and Metal-Ligand Cooperation

The classical mechanism for the reduction of amides with strong hydride reagents like lithium aluminum hydride (LiAlH₄) involves several steps. libretexts.org Initially, a hydride ion performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate coordinates to the aluminum species (e.g., AlH₃), which transforms the oxygen into a good leaving group. The nitrogen's lone pair then expels the metal-oxide moiety to form a transient iminium ion, which is subsequently reduced by a second equivalent of hydride to furnish the final amine product. libretexts.org

More advanced catalytic systems for amide reduction often invoke the concept of Metal-Ligand Cooperation (MLC) . rsc.org In MLC, both the metal center and the ligand actively participate in bond-breaking and bond-forming steps. rsc.orgnih.gov This cooperative action can significantly lower the activation energy for challenging transformations like amide reduction. For example, pincer complexes featuring a dearomatized ligand can activate substrates through the nucleophilic action of the ligand itself, followed by re-aromatization. rsc.org In the context of hydrogenation, MLC can facilitate the heterolytic cleavage of dihydrogen (H₂), where the metal and a basic site on the ligand accept the resulting proton and hydride, respectively. nih.govst-andrews.ac.uk Such a mechanism could be envisioned for the catalytic reduction of the N-acetyl group, where the catalyst framework assists in both amide activation and hydride delivery, offering a milder and more efficient alternative to stoichiometric metal hydrides. st-andrews.ac.uk

Ring-Opening and Ring-Closing Reactions of the Morpholine Core

The structural integrity of the morpholine ring is central to the identity of (R)-4-Acetylmorpholine-3-carboxylic acid. Both the formation (ring-closing) and cleavage (ring-opening) of this heterocyclic core are important aspects of its chemistry.

Ring-Closing Reactions: A variety of synthetic strategies have been developed to construct the morpholine scaffold, often with high stereocontrol. Common methods include:

Intramolecular Cyclization: A highly regio- and stereoselective approach involves the S(N)2 ring-opening of an activated aziridine (B145994) with a haloalcohol, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine. nih.gov

From 1,2-Amino Alcohols: A straightforward, redox-neutral protocol converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. organic-chemistry.org

Cascade Reactions: The reaction of 2-tosyl-1,2-oxazetidine with α-formyl esters can initiate a cascade sequence involving ring-opening and spontaneous ring-closure to deliver morpholine products. acs.org

Umpolung Cyclization: Ugi-adducts derived from hydroxypropargylamides can undergo a 6-exo-dig umpolung oxa-Michael cyclization to yield morpholinone derivatives, which can be further reduced to the morpholine core. researchgate.net

Ring-Opening Reactions: While the morpholine ring is generally stable, it can be opened under specific conditions. A notable example is a visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond within the morpholine ring. google.com This reaction uses molecular oxygen as the terminal oxidant and avoids harsh reagents or transition metals, providing a mild method for ring-opening and structural degradation. google.com

Table 2: Comparison of Morpholine Ring Formation Strategies

Starting Materials Key Reaction Type Features Reference
Activated Aziridines, Haloalcohols S(N)2 Ring-Opening, Intramolecular Cyclization High regio- and stereoselectivity nih.gov
1,2-Amino Alcohols, Ethylene Sulfate S(N)2 Alkylation, Intramolecular Cyclization Redox-neutral, inexpensive reagents organic-chemistry.org
2-Tosyl-1,2-oxazetidine, α-Formyl Esters Cascade Reaction Forms substituted morpholines in one pot acs.org
Hydroxypropargylamides (from Ugi reaction) Umpolung Oxa-Michael Cyclization Access to highly functionalized morpholinones researchgate.net

Derivatization Reactions at the Morpholine Nitrogen and Carboxylic Acid Carbon

The bifunctional nature of (R)-4-Acetylmorpholine-3-carboxylic acid allows for a wide range of derivatization reactions at two distinct sites: the carboxylic acid carbon and, following deacetylation, the morpholine nitrogen.

Derivatization at the Carboxylic Acid Carbon: The carboxylic acid group is a versatile handle for modification. As previously discussed (Section 4.1), it can be readily converted into esters, amides, and other related functional groups through standard coupling protocols. thermofisher.com For example, reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester, while reaction with an amine using a coupling agent like DCC or EDAC produces an amide. ijesm.co.inthermofisher.com Furthermore, advanced techniques like photocatalyzed decarboxylative alkylation allow for the direct formation of C-C bonds at this position, significantly expanding the synthetic possibilities. acs.org

Derivatization at the Morpholine Nitrogen: The nitrogen atom is protected by an acetyl group. To functionalize this position, the amide bond must first be cleaved, typically via acidic or basic hydrolysis, to liberate the secondary amine. libretexts.org This free morpholine nitrogen is nucleophilic and can participate in a variety of bond-forming reactions. researchgate.netchemrxiv.org

N-Alkylation: The nitrogen can be alkylated using various electrophiles. A green chemistry approach involves methylation with dimethyl carbonate. asianpubs.org

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the nitrogen, providing access to N-arylmorpholine derivatives. e3s-conferences.org

N-Acylation: The secondary amine can be re-acylated with different acid chlorides or anhydrides to introduce a variety of acyl groups other than the original acetyl moiety.

Spectroscopic and Advanced Structural Elucidation Methodologies for R 4 Acetylmorpholine 3 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

The structural integrity and purity of (R)-4-Acetylmorpholine-3-carboxylic acid are primarily ascertained through a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (R)-4-Acetylmorpholine-3-carboxylic acid is expected to exhibit distinct signals corresponding to the various protons in the molecule. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org The protons on the morpholine (B109124) ring would present as a complex series of multiplets in the upfield region, generally between 3.0 and 4.5 ppm. The acetyl methyl protons would give rise to a sharp singlet around 2.1 ppm. The integration of these signals provides a quantitative measure of the protons in each environment, while the coupling patterns reveal their spatial relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the acetyl group are expected to resonate at the downfield end of the spectrum, typically between 170 and 180 ppm. libretexts.orglibretexts.org The carbons of the morpholine ring would appear in the intermediate region, from approximately 40 to 70 ppm, while the acetyl methyl carbon would be found at the upfield end, around 20-25 ppm. libretexts.org

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly effective for identifying the functional groups present in (R)-4-Acetylmorpholine-3-carboxylic acid. The spectrum is anticipated to be characterized by several strong absorption bands. spectroscopyonline.com A very broad band, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding. spectroscopyonline.com The C=O stretching vibrations of the carboxylic acid and the amide (acetyl) groups are expected to appear as strong, sharp peaks in the region of 1680-1750 cm⁻¹. libretexts.orgpressbooks.pub Additionally, C-N and C-O stretching vibrations associated with the morpholine ring would be observed in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Expected Spectroscopic Data for (R)-4-Acetylmorpholine-3-carboxylic acid:

Spectroscopic Technique Functional Group/Proton Environment Expected Chemical Shift/Wavenumber
¹H NMRCarboxylic Acid (-COOH)10-12 ppm (broad singlet)
Morpholine Ring Protons3.0-4.5 ppm (multiplets)
Acetyl Methyl Protons (-COCH₃)~2.1 ppm (singlet)
¹³C NMRCarbonyl Carbons (-COOH, -C=O)170-180 ppm
Morpholine Ring Carbons40-70 ppm
Acetyl Methyl Carbon (-CH₃)20-25 ppm
IR SpectroscopyO-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid, Amide)1680-1750 cm⁻¹ (strong, sharp)
C-N and C-O Stretches<1500 cm⁻¹

Chiroptical Methods for Confirmation of (R)-Absolute Configuration

Given the chiral nature of (R)-4-Acetylmorpholine-3-carboxylic acid, chiroptical techniques are essential for confirming the absolute configuration of the stereocenter at the C3 position of the morpholine ring. The two primary methods employed for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this differential absorption versus wavelength, provides a unique fingerprint of the molecule's stereochemistry. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of atoms around the chiral center. For (R)-4-Acetylmorpholine-3-carboxylic acid, the electronic transitions associated with the carbonyl groups of the carboxylic acid and the acetyl amide are expected to give rise to distinct Cotton effects. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for the (R)-enantiomer, and comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD curve displays this rotation, and for a chiral molecule, it will show a characteristic plain or anomalous curve, the latter exhibiting peaks and troughs known as Cotton effects, which are related to the CD signals. The specific rotation at a standard wavelength, typically the sodium D-line (589 nm), is a characteristic physical property of a chiral compound. While a single specific rotation value can confirm enantiomeric purity, the full ORD curve provides more detailed stereochemical information, which can be correlated with the molecule's three-dimensional structure.

Mass Spectrometry-Based Characterization (e.g., Predicted Collision Cross Section Analysis)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering insights into its structure.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of (R)-4-Acetylmorpholine-3-carboxylic acid with high accuracy, confirming its molecular formula of C₇H₁₁NO₄.

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule is subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. For (R)-4-Acetylmorpholine-3-carboxylic acid, fragmentation is likely to occur at the bonds adjacent to the carbonyl groups and within the morpholine ring. Common fragmentation pathways for N-acetylated amino acids often involve the loss of water, carbon monoxide, and cleavage of the amide bond. nih.govnih.gov The fragmentation of the morpholine ring can also lead to a series of characteristic product ions. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Predicted Collision Cross Section (CCS) Analysis:

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. The collision cross section (CCS) is a measure of the effective area of the ion that interacts with the drift gas and is a characteristic physical property. nih.gov Predicted CCS values can be calculated for different ions of a molecule. These predicted values can be compared with experimental data to increase the confidence in compound identification.

The following table presents the predicted collision cross section (CCS) values for various adducts of 4-Acetylmorpholine-3-carboxylic acid, as calculated by CCSbase. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺174.07608134.9
[M+Na]⁺196.05802140.6
[M-H]⁻172.06152136.0
[M+NH₄]⁺191.10262151.5
[M+K]⁺212.03196141.6
[M+H-H₂O]⁺156.06606128.8
[M+HCOO]⁻218.06700151.3
[M+CH₃COO]⁻232.08265175.2
[M+Na-2H]⁻194.04347138.6
[M]⁺173.06825132.5
[M]⁻173.06935132.5

Computational Chemistry and Theoretical Investigations of R 4 Acetylmorpholine 3 Carboxylic Acid

Molecular Modeling and Conformational Analysis of the Morpholine (B109124) Ring System

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is known to adopt a chair conformation, which is significantly more stable than the boat or twist-boat conformations. nih.gov In (R)-4-Acetylmorpholine-3-carboxylic acid, the substituents on the morpholine ring, namely the acetyl group at the 4-position (nitrogen) and the carboxylic acid group at the 3-position, influence the conformational preference of the ring and the orientation of these substituents.

Molecular modeling studies, often employing Density Functional Theory (DFT) methods, can elucidate the preferred conformations. benthamdirect.comresearchgate.net For the morpholine ring in this compound, two primary chair conformations are possible, differing in the axial or equatorial positions of the carboxylic acid group. Due to steric hindrance, the equatorial position is generally favored for larger substituents in cyclohexane (B81311) and related heterocyclic systems. nih.gov Therefore, it is anticipated that the conformer with the carboxylic acid group in the equatorial position would be lower in energy.

The acetyl group attached to the nitrogen atom introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the N-C(O) amide bond. Computational studies on N-acyl morpholines can determine the rotational barrier and the most stable arrangement of the acetyl group relative to the morpholine ring. researchgate.net

Table 1: Representative Conformational Energy Data for Substituted Morpholines

ConformerSubstituent PositionRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial> 1.0
Twist-Boat-> 5.0

Note: This table presents generalized relative energies for substituted morpholine rings based on computational studies of related molecules. The exact values for (R)-4-Acetylmorpholine-3-carboxylic acid would require specific calculations.

Electronic Structure and Reactivity Predictions for (R)-4-Acetylmorpholine-3-carboxylic acid

The electronic structure of a molecule is fundamental to understanding its reactivity. Quantum chemical calculations, such as DFT, can provide detailed information about the distribution of electrons, molecular orbitals, and electrostatic potential. benthamdirect.combamu.ac.in For (R)-4-Acetylmorpholine-3-carboxylic acid, key electronic properties of interest include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO is typically associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. bamu.ac.in A smaller gap generally suggests higher reactivity. In this molecule, the lone pairs of electrons on the oxygen and nitrogen atoms, as well as the pi-systems of the carbonyl and carboxyl groups, are expected to be significant contributors to the frontier molecular orbitals.

The electrostatic potential map visually represents the charge distribution within the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For (R)-4-Acetylmorpholine-3-carboxylic acid, the oxygen atoms of the carbonyl and carboxyl groups are expected to be the most electron-rich sites, while the hydrogen of the carboxylic acid and the carbonyl carbon are likely to be electron-poor.

Table 2: Predicted Electronic Properties of (R)-4-Acetylmorpholine-3-carboxylic acid (Illustrative)

ParameterPredicted ValueImplication
HOMO Energy-6.5 eVElectron-donating potential
LUMO Energy-0.5 eVElectron-accepting potential
HOMO-LUMO Gap6.0 eVChemical stability and reactivity
Dipole Moment~3.5 DPolarity of the molecule

Note: These values are illustrative and based on typical results for similar organic molecules. Precise values would necessitate specific quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Studies

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For (R)-4-Acetylmorpholine-3-carboxylic acid, several types of reactions can be computationally explored, such as the deprotonation of the carboxylic acid, nucleophilic attack at the acetyl carbonyl group, and reactions involving the morpholine ring.

Similarly, the hydrolysis of the amide bond of the acetyl group can be investigated. Computational studies can shed light on whether the reaction is more likely to proceed under acidic or basic conditions by comparing the activation barriers of the different pathways. The role of solvent molecules in stabilizing intermediates and transition states can also be incorporated into these models.

Theoretical Studies on Non-Covalent Interactions and Molecular Recognition in Systems Involving (R)-4-Acetylmorpholine-3-carboxylic acid

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, are crucial in determining the supramolecular chemistry and biological activity of molecules. frontiersin.orgnih.gov (R)-4-Acetylmorpholine-3-carboxylic acid has multiple functional groups capable of participating in a variety of non-covalent interactions.

The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). The acetyl carbonyl oxygen and the morpholine oxygen are also hydrogen bond acceptors. The C-H bonds of the morpholine ring can act as weak hydrogen bond donors. Theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to identify and characterize these interactions. nih.gov

In the context of molecular recognition, computational docking studies could be performed to predict how (R)-4-Acetylmorpholine-3-carboxylic acid might bind to a biological target, such as an enzyme active site. These simulations would explore the possible binding poses of the molecule and estimate the binding affinity based on the non-covalent interactions formed between the ligand and the protein. nih.gov The morpholine ring itself is often utilized in medicinal chemistry to improve pharmacokinetic properties and can engage in important interactions with biological targets. nih.govsci-hub.se

Table 3: Potential Non-Covalent Interactions of (R)-4-Acetylmorpholine-3-carboxylic acid

Functional GroupType of InteractionPotential Partner
Carboxylic Acid (-COOH)Hydrogen Bond Donor/AcceptorWater, Alcohols, Amines, Carbonyls
Acetyl Group (-C(O)CH3)Hydrogen Bond AcceptorWater, Alcohols, Amines
Morpholine OxygenHydrogen Bond AcceptorWater, Alcohols, Amines
Morpholine Nitrogen(Weak) Hydrogen Bond AcceptorWater, Alcohols
C-H BondsWeak Hydrogen Bond DonorElectron-rich atoms (e.g., Oxygen)

Applications and Emerging Research Avenues of R 4 Acetylmorpholine 3 Carboxylic Acid in Contemporary Chemical Science

Role as a Chiral Building Block in Complex Organic Synthesis

(R)-4-Acetylmorpholine-3-carboxylic acid is highly valued as a chiral building block in asymmetric synthesis. A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to introduce chirality into a target molecule. The primary advantage of using such a building block is the ability to construct complex, enantiomerically pure compounds without the need for technically demanding asymmetric reactions or chiral separations at later stages of a synthesis. chemimpex.com

The utility of (R)-4-Acetylmorpholine-3-carboxylic acid stems from the fixed (R)-configuration at the C-3 position of the morpholine (B109124) ring. This predefined stereochemistry is transferred to subsequent molecules, making it a reliable synthon for creating specific stereoisomers of pharmacologically active compounds and other complex targets. sigmaaldrich.com Its structure, derived from amino acids, provides a robust scaffold that is incorporated into larger, more elaborate molecular architectures. The acetyl group at the N-4 position serves as a protecting group, which can be selectively removed or modified during a synthetic sequence, adding to its versatility.

FeatureSignificance in Synthesis
Pre-defined Stereocenter Allows for the direct synthesis of enantiomerically pure target molecules.
Morpholine Scaffold Provides a stable, six-membered heterocyclic core found in many bioactive compounds.
Carboxylic Acid Group Offers a reactive handle for various chemical transformations like amidation and esterification.
N-Acetyl Group Acts as a modifiable protecting group for the nitrogen atom.

Contributions to Advanced Organic Synthesis beyond Specific Industries

The application of (R)-4-Acetylmorpholine-3-carboxylic acid and its derivatives extends broadly across organic synthesis, providing pathways to novel and structurally intricate molecules.

The morpholine-3-carboxylic acid framework is a versatile starting point for the synthesis of other, often more complex, heterocyclic systems. The inherent reactivity of both the carboxylic acid function and the secondary amine (after deacetylation) allows for a range of cyclization and modification reactions. For instance, synthetic strategies involving this scaffold can lead to the formation of fused bicyclic systems, such as oxazino[3,4-c] chemimpex.comnih.govoxazine-diones, or other substituted morpholines. researchgate.net Diversity-oriented synthesis (DOS) approaches utilize building blocks like morpholine carboxylic acids to systematically generate libraries of structurally diverse compounds, which can be screened for biological activity. researchgate.net

The chiral morpholine scaffold is a key feature in various peptidomimetics and natural product analogues. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. Constrained morpholine amino acids, derived from precursors like (R)-morpholine-3-carboxylic acid, are used to induce specific secondary structures (e.g., β-turns) in peptide chains. researchgate.net This structural control is crucial for designing molecules that can effectively interact with biological targets like enzymes and receptors. researchgate.net The compound serves as an important intermediate in the multi-step synthesis of various complex molecules, including potential antibiotics and anticancer drugs.

Applications in Agrochemical Chemistry: Synthesis of Fungicides and Herbicides

The morpholine ring is a well-established "privileged structure" in agrochemistry, appearing in a number of successful fungicides and herbicides. chemimpex.com (R)-4-Acetylmorpholine-3-carboxylic acid and its parent compound, (R)-morpholine-3-carboxylic acid, serve as key intermediates in the development of new agrochemicals. chemimpex.com The carboxylic acid group is a common pharmacophore in agrochemicals, often enhancing the water solubility and biological activity of the final product. researchgate.net

Research has demonstrated the use of morpholine carboxylic acid intermediates in the synthesis of novel fungicides. For example, it can be used to create sila-analogues of known morpholine antifungals like fenpropimorph. nih.gov These analogues work by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a process essential for fungal cell membrane integrity. nih.gov Furthermore, acyl morpholine derivatives are utilized in agricultural formulations, sometimes in combination with other active ingredients, to create effective herbicidal compositions. google.comgoogle.com

Agrochemical ClassRole of Morpholine-3-Carboxylic AcidExample Target
Fungicides Serves as a key building block for active ingredients. chemimpex.comnih.govErgosterol Biosynthesis Pathway nih.gov
Herbicides Used as an intermediate for herbicidal compounds. chemimpex.comBroadleaf and Grass Weeds google.com
Pesticides Contributes to the formulation of effective pesticides. chemimpex.comGeneral Pest Control

Utility in Polymer Chemistry and Material Science as a Monomer or Building Block

Carboxylic acids are fundamental components in polymer chemistry, where they can be used as monomers or as modifying agents to introduce specific functionalities into a polymer chain. numberanalytics.com Morpholine-3-carboxylic acid acts as a building block in the synthesis of specialized polymers. chemimpex.com The incorporation of this moiety can enhance properties such as flexibility, durability, and adhesion. chemimpex.comnumberanalytics.com

One advanced application involves polymer-supported synthesis, where morpholine-3-carboxylic acid derivatives are immobilized on a solid-phase resin. researchgate.netnih.gov This technique allows for the efficient, multi-step synthesis of complex molecules, with the advantage of simplified purification. The final products, such as morpholine or thiomorpholine (B91149) derivatives, are then cleaved from the polymer support. researchgate.netnih.gov This methodology highlights the dual role of the compound: as a component of the final molecule and as a temporary, functional part of the synthetic polymer support system.

Involvement in Catalysis and Ligand Design for Stereoselective Reactions

The chiral nature and functional groups of (R)-morpholine-3-carboxylic acid and its derivatives make them attractive candidates for the design of chiral ligands and organocatalysts. In organocatalysis, a small organic molecule is used to accelerate a chemical reaction. Recently, β-morpholine amino acids have been synthesized and successfully employed as organocatalysts in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov In these systems, the carboxylic acid group is often crucial for the catalytic cycle, participating in hydrogen bonding to control the stereochemical outcome of the reaction. nih.gov

Furthermore, chiral carboxylic acids are increasingly used as ligands in combination with transition metals (e.g., cobalt, rhodium, iridium) to achieve enantioselective C-H activation. snnu.edu.cn This cutting-edge strategy allows for the direct functionalization of otherwise inert C-H bonds in a highly selective manner. The carboxylic acid coordinates to the metal center, creating a chiral environment that directs the reaction to produce one enantiomer preferentially over the other. snnu.edu.cn The morpholine scaffold offers a rigid and defined structure that can be further modified to fine-tune the catalyst's activity and selectivity.

Advanced Research Reagent in Specialized Chemical Transformations

Following an extensive review of contemporary scientific literature, it has been determined that there is a notable absence of published research specifically detailing the application of (R)-4-Acetylmorpholine-3-carboxylic acid as an advanced research reagent in specialized chemical transformations. While the broader class of morpholine derivatives and chiral carboxylic acids are recognized for their utility in various chemical reactions, particularly in asymmetric synthesis, specific data, detailed research findings, and established protocols for the named compound are not available in the public domain.

The morpholine scaffold is a key structural motif in medicinal chemistry and materials science. banglajol.info Derivatives of morpholine are utilized as building blocks for a range of therapeutic agents, including antibiotics and anticancer drugs. banglajol.info In the field of catalysis, chiral morpholine derivatives have been explored for their potential in asymmetric synthesis, where the defined stereochemistry of the molecule can be used to influence the stereochemical outcome of a reaction. nih.gov

Similarly, chiral carboxylic acids are a well-established class of organocatalysts and ligands for metal-catalyzed enantioselective transformations. snnu.edu.cn The carboxylic acid moiety can participate in hydrogen bonding or coordinate to a metal center, while the chiral backbone creates a stereochemically defined environment that can induce asymmetry in the products. N-acetylated amino acids, a related class of compounds, have also found applications in various synthetic and biological studies. researchgate.net

Despite the relevance of these related classes of compounds, specific research detailing the use of (R)-4-Acetylmorpholine-3-carboxylic acid in specialized chemical transformations, including data on its efficacy, substrate scope, or reaction conditions, could not be located. The absence of such information in scientific databases and journals suggests that this particular compound may be a novel entity with yet-to-be-published applications, a specialized intermediate not directly employed in catalytic transformations, or a compound that has not been extensively investigated for such purposes.

Therefore, a detailed discussion with research findings and data tables on the role of (R)-4-Acetylmorpholine-3-carboxylic acid as an advanced research reagent cannot be provided at this time.

Future Directions and Perspectives in R 4 Acetylmorpholine 3 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (R)-4-Acetylmorpholine-3-carboxylic acid and its derivatives will likely move beyond traditional multi-step sequences, focusing on efficiency, sustainability, and scalability. Key areas of development are expected to include solid-phase techniques and biocatalysis.

Polymer-Supported Synthesis: Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of morpholine-3-carboxylic acid derivatives for high-throughput screening. Research has demonstrated the feasibility of polymer-supported synthesis for related morpholine (B109124) structures starting from immobilized amino acids like serine. nih.govresearchgate.net This approach facilitates purification by simple filtration and washing, significantly reducing solvent waste and enabling automation. Future work could adapt these methods to synthesize a diverse range of N-acyl and C-terminal derivatives of the target compound.

Biocatalytic Methods: Biocatalysis presents a green and highly selective alternative to conventional chemical synthesis. The synthesis of N-acyl amino acids can be achieved using enzymes such as aminoacylases, which can perform acylation reactions in environmentally benign aqueous media. researchgate.net Engineered enzymes and whole-cell systems could be developed for the direct, stereoselective synthesis of (R)-4-Acetylmorpholine-3-carboxylic acid, potentially from renewable starting materials. frontiersin.orgmanchester.ac.uk This would circumvent the need for chiral resolution steps or the use of hazardous acylating agents.

Synthetic Strategy Key Features Potential Advantages Challenges
Traditional Synthesis Multi-step solution-phase chemistry, chiral resolution.Established chemical principles.Low atom economy, significant solvent waste, use of hazardous reagents.
Polymer-Supported Synthesis Immobilized starting materials, simplified purification. nih.govAmenable to automation and library synthesis, reduced solvent use in purification.Higher initial cost of resins, potential for incomplete reactions.
Biocatalytic Synthesis Use of engineered enzymes (e.g., aminoacylases). researchgate.netnih.govHigh stereoselectivity, mild reaction conditions (aqueous media), use of renewable resources.Enzyme discovery and optimization, substrate scope limitations.
Green Annulation Routes Redox-neutral cyclization using reagents like ethylene (B1197577) sulfate (B86663). acs.orgFewer steps, high yields, improved safety and environmental profile.Requires suitable amino alcohol precursor, reagent availability and cost.

Exploration of Untapped Reactivity and Selectivity Profiles

The unique combination of functional groups in (R)-4-Acetylmorpholine-3-carboxylic acid provides a rich playground for exploring novel chemical transformations. Future research should focus on leveraging these features for diversification and the creation of complex molecular architectures.

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for chemical modification. Future studies can explore its conversion into a wide array of functional groups, including amides, esters, and ketones, through modern coupling reactions. This would enable the synthesis of compound libraries for screening purposes or the conjugation of the molecule to peptides, polymers, or reporter tags. The synthesis of new heterocyclic systems, such as 1,2,4-triazoles from morpholine-derived acetohydrazides, demonstrates the potential for extensive derivatization. researchgate.netuobaghdad.edu.iq

Influence of the N-Acetyl Group: The N-acetyl group is not merely a protecting group but a key conformational element. It restricts rotation around the C-N bond and influences the puckering of the morpholine ring, which can lead to the formation of stable rotamers. nih.govresearchgate.net Understanding and controlling this conformational behavior is a crucial future direction, as it directly impacts how the molecule interacts with biological targets. Furthermore, developing methods for the selective removal or transformation of the acetyl group would provide access to the secondary amine, opening up another avenue for diversification.

Stereodirected Reactions: The pre-existing stereocenter at the C-3 position can be used to direct the stereoselective introduction of new substituents onto the morpholine ring. Future research could investigate diastereoselective alkylations, additions, or C-H functionalization reactions at other positions of the heterocycle, using the C-3 substituent as the controlling element to build complex, stereochemically-defined molecules.

Expansion into New Interdisciplinary Application Domains

The structural characteristics of (R)-4-Acetylmorpholine-3-carboxylic acid make it an attractive building block for various fields beyond traditional organic synthesis. The morpholine scaffold is a privileged pharmacophore found in numerous approved drugs, suggesting broad therapeutic potential. nih.govnih.govresearchgate.net

Peptidomimetics and Constrained Peptides: One of the most promising future applications is its use as a conformationally constrained amino acid in peptidomimetic design. slideshare.net Natural peptides often suffer from poor metabolic stability and lack of receptor selectivity due to their flexibility. Incorporating rigid units like the morpholine ring can lock the peptide backbone into a specific, biologically active conformation, leading to enhanced potency, selectivity, and stability. vub.bemdpi.comlifechemicals.comresearchgate.net

Drug Discovery and Medicinal Chemistry: As a chiral building block, the compound can be used in the synthesis of complex drug candidates. The morpholine moiety is a key component in many kinase inhibitors and other targeted therapies. nih.govnih.gov The specific (R)-configuration and the acetyl group of the title compound offer a unique three-dimensional structure that could be exploited to achieve selective binding to enzyme active sites or protein-protein interfaces. researchgate.netontosight.ai

Agrochemicals and Materials Science: The utility of morpholine derivatives extends to the agrochemical industry, where they serve as fungicides, and to materials science. e3s-conferences.org Future research could explore the incorporation of (R)-4-Acetylmorpholine-3-carboxylic acid into novel polymers to create chiral materials with unique optical or recognition properties.

Application Domain Key Structural Feature(s) Potential Role and Benefit
Peptidomimetics Rigid morpholine ring, defined stereochemistry.Induces conformational constraint in peptides, improving stability, potency, and selectivity. mdpi.comresearchgate.net
Drug Discovery Privileged morpholine scaffold, chirality, N-acetyl group.Serves as a chiral building block or fragment for creating drugs with high specificity for biological targets like kinases. nih.govnih.gov
Agrochemicals Morpholine core.Core scaffold for the development of new fungicides or herbicides with potentially novel modes of action. e3s-conferences.org
Chiral Materials Science Chirality, polymerizable carboxylic acid group.Monomer for the synthesis of chiral polymers with applications in separation science or asymmetric catalysis.

Integration of Green Chemistry Principles in Synthesis and Application

A forward-looking research agenda for (R)-4-Acetylmorpholine-3-carboxylic acid must be rooted in the principles of green chemistry, aiming to minimize environmental impact from synthesis to final application. numberanalytics.com

Sustainable Synthetic Protocols: Future synthetic efforts should prioritize the 12 Principles of Green Chemistry. This includes designing syntheses with high atom economy, using non-toxic reagents and solvents, and reducing energy consumption. numberanalytics.comrasayanjournal.co.in The adoption of catalytic methods (both biocatalysis and chemocatalysis) over stoichiometric reagents is paramount. researchgate.net The use of alternative energy sources like microwave irradiation and greener solvents such as water, ionic liquids, or deep eutectic solvents should be explored to reduce reliance on volatile organic compounds. mdpi.comrsc.org

Designing for Degradation: Beyond synthesis, green chemistry principles should inform the design of new molecules based on the (R)-4-Acetylmorpholine-3-carboxylic acid scaffold. An important future research direction would be to assess the biodegradability of these new compounds. By designing molecules that perform their desired function and then degrade into benign substances, their long-term environmental persistence and impact can be minimized.

Lifecycle Assessment: A holistic view of the compound's environmental impact requires a full lifecycle assessment. This involves analyzing the sustainability of the entire process, from the sourcing of raw materials (preferably from renewable feedstocks) to the energy consumed during synthesis and purification, and finally to the ultimate fate of the molecule after its use. This comprehensive approach will be essential for developing truly sustainable chemical products based on this versatile scaffold.

Q & A

Q. What are the recommended synthetic routes for (R)-4-Acetylmorpholine-3-carboxylic acid?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For enantioselective synthesis, coupling agents like EDC/NHS (commonly used in peptide synthesis) can stabilize intermediates during morpholine ring formation . A stepwise approach may include:

Morpholine Ring Formation : Reacting chiral β-amino alcohols with acetylating agents under anhydrous conditions.

Carboxylic Acid Functionalization : Oxidative cleavage or carboxylation using KMnO₄ or CO₂ under high pressure.

Purification : Chiral HPLC or recrystallization to isolate the (R)-enantiomer.

Synthetic Route Key Reagents Yield Purity (HPLC)
Asymmetric CatalysisEDC, NHS, Chiral Ligands65-75%≥98%
Chiral ResolutionDiastereomeric Salt Formation50-60%≥95%

Q. How to characterize enantiomeric purity?

Methodological Answer: Use chiral analytical techniques:

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases containing hexane/isopropanol .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known standards.
  • NMR with Chiral Solvating Agents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve enantiomeric signals .

Q. What stability considerations are critical for storage?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (argon) at -20°C in sealed vials to prevent hydrolysis of the acetyl group .
  • pH Stability : Avoid prolonged exposure to alkaline conditions (pH >9), which may degrade the morpholine ring.
  • Light Sensitivity : Protect from UV light to prevent photolytic decomposition .

Advanced Research Questions

Q. How to design experiments to study pH-dependent reactivity?

Methodological Answer:

  • Buffer Systems : Prepare solutions across pH 2–12 using citrate (pH 2–6), phosphate (pH 6–8), and borate (pH 8–12) buffers.
  • Kinetic Analysis : Monitor degradation via HPLC at 254 nm. For example, at pH >10, the acetyl group hydrolyzes, forming 4-hydroxymorpholine-3-carboxylic acid .
  • Structural Confirmation : Use LC-MS to identify degradation products and assign fragmentation pathways.

Q. How to resolve contradictions in catalytic activity data across studies?

Methodological Answer: Contradictions often arise from varying reaction conditions. A systematic approach includes:

Meta-Analysis : Compare datasets for temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. enzymatic catalysts).

Control Experiments : Test for trace metal impurities (via ICP-MS) that may alter reaction pathways .

Computational Modeling : Use DFT calculations to predict energy barriers for stereoselective steps, identifying optimal conditions .

Q. How to assess conformational dynamics in solution?

Methodological Answer:

  • NMR Relaxation Studies : Measure T₁/T₂ relaxation times to evaluate rotational correlation times and flexibility of the morpholine ring.
  • Variable-Temperature NMR : Identify ring-flipping transitions between chair and boat conformations .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO vs. water) to predict dominant conformers.

Data Contradiction Analysis

Example Contradiction : Conflicting reports on the compound’s solubility in polar aprotic solvents.
Resolution Strategy :

Standardized Protocols : Replicate experiments using rigorously dried DMSO (Karl Fischer titration for H₂O <0.01%) .

Ternary Phase Diagrams : Map solubility vs. temperature and solvent composition (e.g., DMSO/water mixtures).

Crystallography : Compare crystal structures from different solvents to identify polymorphic forms influencing solubility .

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